molecular formula C11H12N2O2 B2953470 2-Cyano-3-(4-methoxyphenyl)propanamide CAS No. 91350-79-7

2-Cyano-3-(4-methoxyphenyl)propanamide

Cat. No. B2953470
CAS RN: 91350-79-7
M. Wt: 204.229
InChI Key: QJIRZBAJDXLVDZ-UHFFFAOYSA-N
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Description

“2-Cyano-3-(4-methoxyphenyl)propanamide” is a biochemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 . It’s used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, Knoevenagel adducts between cyanoacetamide and aromatic aldehydes were synthesized using triethylamine as a catalyst under microwave irradiation . The adducts were then subjected to a C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 .


Molecular Structure Analysis

The molecular structure of “2-Cyano-3-(4-methoxyphenyl)propanamide” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are beyond my capabilities.


Chemical Reactions Analysis

The compound has been used in biocatalytic reactions. In one study, Knoevenagel adducts were subjected to a C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 . The reaction conditions were mild and the reaction time was short, resulting in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-3-(4-methoxyphenyl)propanamide” would depend on its exact molecular structure. The compound has a molecular weight of 294.35 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Optical Properties and Molecular Interactions

2-Cyano-3-(4-methoxyphenyl)propanamide demonstrates unique optical properties attributed to its distinct face-to-face stacking mode. It shows a significant red-shift upon grinding due to a transformation from the crystalline to the amorphous phase. This property is linked to fluorescence switching and molecular interactions, as evidenced by experiments in differential scanning calorimetry, powder X-ray diffractometry, and fluorescence lifetime experiments (Song et al., 2015).

Corrosion Inhibition

The compound's derivatives have been found to be effective corrosion inhibitors for copper in nitric acid solutions. This efficacy is shown through various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization. These findings indicate that these compounds may be considered mixed-type inhibitors for corrosion protection (Abu-Rayyan et al., 2022).

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including 2-Cyano-3-(4-methoxyphenyl)propanamide, have shown significant antioxidant activity. Some of these derivatives have displayed higher antioxidant activity than ascorbic acid. Additionally, their anticancer activity has been tested against various human cancer cell lines, showing potential therapeutic applications (Tumosienė et al., 2020).

Pharmaceutical Synthesis and Imaging Applications

This compound and its derivatives play a role in the synthesis of pharmaceuticals and imaging agents. It has been used in the palladium-catalyzed cyanation of aryl triflates, a significant step in synthesizing complex organic molecules. Furthermore, it has applications in the development of radioligands for prostate cancer imaging, showing its potential in diagnostic applications (Kubota & Rice, 1998); (Gao et al., 2011).

Melatonin Receptor Binding

The compound's variants have been studied for their binding affinities with the melatonin receptor, indicating their potential role in the development of melatonin analogs. These studies provide insights into the receptor's binding site, which could be crucial for designing new therapeutic agents (Garratt et al., 1996).

Natural Product Research

2-Cyano-3-(4-methoxyphenyl)propanamide has been isolated from natural sources like Jolyna laminarioides, showing activity against certain bacteria and enzymes. This highlights its potential in the discovery of new bioactive compounds from natural products (Atta-ur-rahman et al., 1997).

Future Directions

The future directions for research on “2-Cyano-3-(4-methoxyphenyl)propanamide” could include further exploration of its synthesis, chemical reactions, and potential applications in proteomics research . Additionally, more studies could be conducted to determine its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

2-cyano-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIRZBAJDXLVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(4-methoxyphenyl)propanamide

Citations

For This Compound
4
Citations
WG Birolli, LL Zanin, DEQ Jimenez, ALM Porto - Marine biotechnology, 2020 - Springer
The organic synthesis has been driven by the need of sustainable processes, which also requires efficiency and cost-effectiveness. In this work, we described the synthesis of nine …
Number of citations: 11 link.springer.com
ALM Porto - researchgate.net
The organic synthesis has been driven by the need of sustainable processes, which also requires efficiency and cost-effectiveness. In this work, we described the synthesis ofnine …
Number of citations: 0 www.researchgate.net
LL Zanin, TM de Queiroz, ALM Porto - Biocatalysis and …, 2022 - Taylor & Francis
Herein, we report the use of whole cells of Brazilian marine-derived fungi in the biotransformation and biodegradation of organic compounds, particularly, Knoevenagel adducts. A …
Number of citations: 2 www.tandfonline.com
JR Virués-Segovia, S Muñoz-Mira… - Frontiers in …, 2023 - frontiersin.org
Marine microorganisms account for over 90% of ocean biomass and their diversity is believed to be the result of their ability to adapt to extreme conditions of the marine environment. …
Number of citations: 5 www.frontiersin.org

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